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The table below summarizes the dissociation constants (Kd) for human pentraxins binding to human Fc

receptors, demonstrating that CRP binds multiple FcyRs with micromolar affinity.

Fc Receptor CRP Kd (uM) SAP Kd (uM) PTX3 Kd (uM) IgG1 Kd (uM)
FcyRI (CD64) 3.2[1] 0.5 [1] n.d. [1] 0.03 [1]
FcyRlla (CD32a) 1.9[1] 1.4[1] 19 [1] 0.32[1]
FcyRIIb (CD32b) 4.1[1] 1.2[1] n.d. [1] 0.64 [1]

FcyRIll (CD16) 4.1[1] 2.9 1] 1.6 [1] 0.38[1]

FcoRlI (CD89) 2.8 1] 3.2[1] n.d. [1] 0.12 (for IgA) [1]

A separate surface plasmon resonance study confirmed CRP binding to the extracellular portion of FcyRI

with high affinity (Kd = 0.81 x 10~° M), reported as threefold higher than IgG [2].

Structural Mechanisms of Interaction

The structural basis for pentraxin-FcyR binding has been elucidated through crystallographic studies.

¢ Stoichiometry and Docking: The complex between serum amyloid P component (SAP) and FcyRlla
reveals that one FcyR docks diagonally across two subunits on the pentraxin's A-face [1] [3]. This
1:1 stoichiometry occurs despite the pentraxin having five identical potential contact sites [1].
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e Competition with IgG: The binding site for FcyRs on pentraxins partially overlaps with the binding
site for the Fc region of IgG on the same receptors, suggesting competitive binding [4] [1].

¢ Allele-Specific Binding: A key single amino acid polymorphism in FcyRlla (at position 131, encoding
either arginine (R) or histidine (H)) critically determines CRP binding. CRP binding and activation are
restricted to the FcyRIla-131R allelic variant [4] [1].

Functional Consequences of FCcyR Activation

CRP binding to FcyRs triggers several key immune effector functions.

Functional . .
Mechanism & Key Receptors Experimental Context
Outcome
Phagocytosis Opsonized targets are internalized via CRP opsonization of phosphocholine-
FcyRI and FcyRlla [5] [2]. conjugated sheep erythrocytes;
phagocytosis by transfected COS-7
cells [2].
Pro- Receptor cross-linking activates ITAM- Cross-linking of CRP on IFN-y-treated
inflammatory based signaling pathways (e.qg., U937 cells (which express FcyRI) [2].
Signaling phospholipase D), leading to cytokine
production [4] [2].
Inhibitory Binding to FcyRIIb, which contains an Activation of BW5147 reporter cells
Signaling ITIM, can deliver an inhibitory signal [4]. expressing only FcyRIIb [4].

The diagram below illustrates the signaling pathways initiated by CRP binding to activating FcyRs.
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> CRP cross-linking activating FcyRs triggers ITAM phosphorylation, Syk kinase recruitment, and

downstream signaling for immune effector functions.
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Key Experimental Protocols

To study these interactions, several well-established experimental approaches are used.

CRP Binding Assay via Flow Cytometry

This protocol assesses CRP binding to cell-surface receptors [5].

e Cell Preparation: Wash cells (e.g., transfected COS-7, K-562, U-937, THP-1) twice in ice-cold PBS
with 0.05% azide and 0.1% BSA (PAB).

¢ CRP Incubation: Resuspend cell pellet in PAB with varying concentrations of CRP. Incubate for 1
hour on ice.

e Detection: Wash cells and incubate with primary anti-CRP monoclonal antibody (e.g., 2C10).
Subsequently, wash and incubate with a fluorescently-labeled secondary antibody (e.g., PE-goat-anti-
mouse).

e Analysis: Analyze by flow cytometry. Specific binding is determined by subtracting signal from
secondary antibody control.

¢ Inhibition: To test specificity, pre-incubate cells with aggregated IgG (agglgG) for 30 minutes before
adding CRP.

FcyR Precipitation using CRP Beads

This method identifies specific receptors from cell lysates that bind to CRP [5].

e Cell Surface Labeling: Treat cells (e.g., THP-1) with pronase. Wash and radiolabel surface proteins
with 125] using lactoperoxidase.

¢ Membrane Extraction: Prepare membrane extracts using 1% NP-40 lysis buffer containing protease
inhibitors.

o Affinity Matrix: Couple purified CRP to Affigel 15 beads per manufacturer's instructions.

¢ Immunoprecipitation: Incubate cell lysates with CRP beads or control antibody-bound protein A-
Sepharose for 4 hours at 4°C.

e Analysis: Wash beads, boil in Laemmli buffer, and run samples on SDS-PAGE. Analyze via
autoradiography.

BW5147 FcyR{ Reporter Assay
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This assay specifically detects FcyR activation and cross-linking by measuring IL-2 production [4].

¢ Reporter Cells: Use mouse BW5147 thymoma cells stably transduced with chimeric receptors
containing the extracellular domain of a specific human FcyR (e.g., FcyRI, FcyRIla-H/R, FcyRllb,
FcyRIIl) fused to the signaling CD3( chain of the TCR.

¢ Ligand Stimulation: Expose reporter cells to immobilized CRP (or CRP in solution phase). For
comparison, stimulate with soluble immune complexes.

¢ Readout: Measure mouse IL-2 (mlL-2) production in the supernatant as a direct indicator of FcyR
cross-linking and activation.

Research Implications and Considerations

e Conformational Isoforms Matter: Recent research highlights that FcyR activation is strongly
dependent on CRP conformation [4]. The major FcyR-activating form is likely pCRP*, a
conformationally-changed pentamer that exposes neoepitopes, rather than native pentameric (pCRP)
or monomeric (MCRP) forms [4].

¢ Ligand Immobilization is Key: Robust FcyR activation by pCRP generally requires the protein to be
immobilized on a surface (e.g., plastic, cell membranes) or complexed with pathogens, which
facilitates receptor cross-linking [4].

¢ Physiological Context: Activation of FcyRs by free, soluble pCRP is considerably weaker than by
immobilized pCRP and is readily abolished by IgG at serum-level concentrations, suggesting complex
regulation in vivo [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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